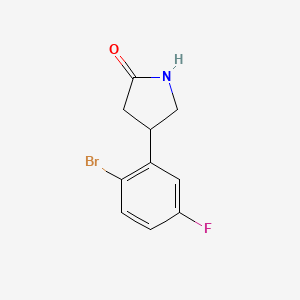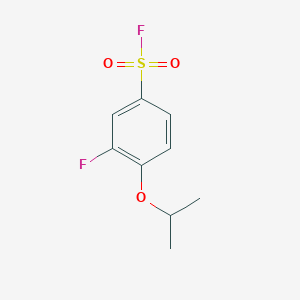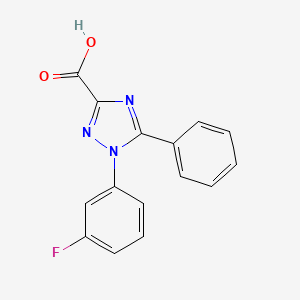
4-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromo-5-fluorophenyl)pyrrolidin-2-one: is a heterocyclic organic compound. Its chemical formula is C10H9BrFNO, and its molecular weight is 258.09 g/mol. The compound features a pyrrolidinone ring substituted with a bromine atom at the 2-position and a fluorine atom at the 5-position on the phenyl ring .
Preparation Methods
Synthetic Routes:: The synthetic routes to prepare this compound involve the following steps:
Bromination: Start with 2-bromo-5-fluoroaniline. Brominate the aniline ring using a suitable brominating agent (e.g., N-bromosuccinimide, NBS) to introduce the bromine atom.
Industrial Production::
Chemical Reactions Analysis
Reactivity::
Electrophilic Substitution: Due to the aromatic nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The bromine atom can be replaced by other nucleophiles (e.g., amines, alkoxides) .
Bromination: NBS, light or heat.
Cyclization: Base-catalyzed cyclization using a suitable carbonyl compound.
Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH).
Major Products:: The major product is the desired 4-(2-bromo-5-fluorophenyl)pyrrolidin-2-one.
Scientific Research Applications
Chemistry::
Building Block: Used as a building block in the synthesis of more complex molecules.
Pharmacophore: Its unique structure makes it valuable for drug design.
Biological Activity: Investigate its potential as an antiviral, anti-inflammatory, or anticancer agent.
Receptor Binding: Study its interaction with biological receptors.
Pharmaceuticals: Explore its use in drug development.
Agrochemicals: Investigate its agricultural applications.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It may involve binding to cellular receptors, enzymatic inhibition, or modulation of signaling pathways. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
While no direct analogs were found for this specific compound, its unique combination of bromine and fluorine substituents on the pyrrolidinone scaffold sets it apart from other indole derivatives.
Properties
Molecular Formula |
C10H9BrFNO |
|---|---|
Molecular Weight |
258.09 g/mol |
IUPAC Name |
4-(2-bromo-5-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9BrFNO/c11-9-2-1-7(12)4-8(9)6-3-10(14)13-5-6/h1-2,4,6H,3,5H2,(H,13,14) |
InChI Key |
AFPRGGIMHCBJKV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=C(C=CC(=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![tert-butyl N-{1-[(piperidin-2-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B13162104.png)




